Potent and Selective Cytotoxicity Against EKVX Non-Small Cell Lung Cancer Cells
Bielschowskysin demonstrates potent and highly selective in vitro cytotoxicity against the EKVX non-small cell lung cancer cell line, with a GI50 value of less than 0.01 μM (<10 nM). This level of potency is significantly greater than its activity against the CAKI-1 renal cancer cell line (GI50 = 0.51 μM), representing a >50-fold selectivity for the lung cancer line within the NCI's 60-cell line panel [1]. This selective cytotoxicity is a key differentiator from many broad-spectrum cytotoxic agents.
| Evidence Dimension | In vitro cancer cell line cytotoxicity (Growth Inhibition 50%) |
|---|---|
| Target Compound Data | GI50 < 0.01 μM against EKVX non-small cell lung cancer |
| Comparator Or Baseline | GI50 = 0.51 μM against CAKI-1 renal cancer (intra-compound comparison) |
| Quantified Difference | >50-fold more potent against EKVX than CAKI-1 |
| Conditions | NCI's in vitro 60-cell line antitumor screen |
Why This Matters
The selective nanomolar potency against EKVX lung cancer cells distinguishes Bielschowskysin from less potent or non-selective furanocembranoids and positions it as a valuable tool compound for studying targeted lung cancer therapies.
- [1] Marrero, J.; Rodríguez, A. D.; Baran, P.; Raptis, R. G.; Sánchez, J. A.; Ortega-Barria, E.; Capson, T. L. Bielschowskysin, a Gorgonian-Derived Biologically Active Diterpene with an Unprecedented Carbon Skeleton. Org. Lett. 2004, 6 (10), 1661–1664. View Source
